

Ternatin 4 solubility and stability in common lab solvents.

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Application Notes and Protocols for Ternatin-4

For Researchers, Scientists, and Drug Development Professionals

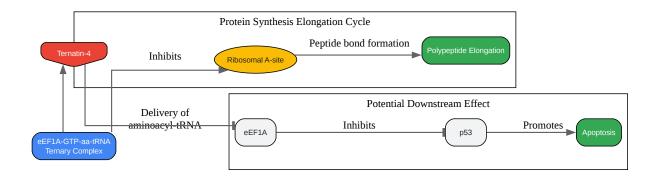
Introduction

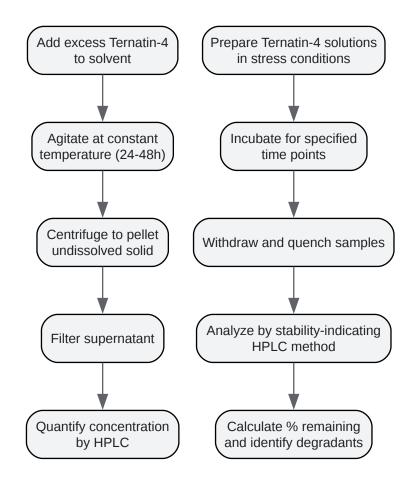
Ternatin-4 is a potent, synthetic cyclic heptapeptide that has emerged as a valuable chemical probe for studying protein synthesis. It exerts its biological effects by specifically targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex. This document provides detailed information on the solubility and stability of Ternatin-4 in common laboratory solvents, along with protocols for their experimental determination. It also outlines its mechanism of action with a corresponding signaling pathway diagram. It is important to distinguish Ternatin-4, the cyclic peptide, from "ternatins," which are anthocyanin pigments derived from the Clitoria ternatea flower, as their chemical and physical properties are distinct.

Mechanism of Action

Ternatin-4 inhibits protein synthesis by binding to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA. This binding event traps the complex on the ribosome, preventing the proper accommodation of the aminoacyl-tRNA into the A-site and thereby halting the elongation of the polypeptide chain.[1][2] Furthermore, eEF1A has been linked to the p53 tumor suppressor pathway, where it can inhibit p53-dependent apoptosis.[2] By inhibiting eEF1A, Ternatin-4 may therefore also play a role in promoting p53-mediated apoptosis.[2]







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References

- 1. Ternatin B | 98512-96-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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